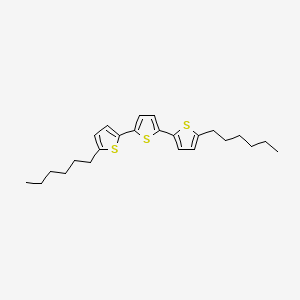

2,5-bis(5-hexylthiophen-2-yl)thiophene

Description

Significance of Oligothiophenes in Organic Electronics Research

Oligothiophenes, which are short, well-defined chains of thiophene (B33073) rings, have garnered significant attention in the realm of organic electronics. Their importance stems from several key characteristics. Unlike their polymeric counterparts, oligothiophenes can be synthesized with a precise number of repeating units, leading to monodisperse materials with well-defined molecular weights. This uniformity is crucial for establishing clear structure-property relationships, allowing researchers to systematically investigate how molecular architecture influences electronic properties.

Furthermore, the rigid and planar nature of the thiophene backbone facilitates strong intermolecular π-π stacking, which is essential for efficient charge transport. The ability to modify the oligothiophene structure, for instance by introducing solubilizing alkyl side chains, allows for fine-tuning of their solubility and processing characteristics without compromising their electronic performance. These attributes make oligothiophenes ideal candidates for a variety of organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Overview of Conjugated Small Molecules for Advanced Materials

Conjugated small molecules represent a distinct class of organic semiconductors that offer several advantages over polymeric materials. Their well-defined molecular structure and high purity, often achievable through standard purification techniques like sublimation or recrystallization, lead to reproducible device performance. The ordered packing of small molecules in the solid state can result in high charge carrier mobilities, a critical parameter for the performance of electronic devices.

The versatility of organic synthesis allows for the design and creation of a vast array of conjugated small molecules with tailored electronic and optical properties. By strategically incorporating different aromatic cores, electron-donating or electron-withdrawing groups, and solubilizing side chains, researchers can control the energy levels (HOMO and LUMO), absorption and emission characteristics, and charge transport properties of these materials. This molecular engineering approach is instrumental in developing advanced materials for high-performance applications.

Positioning of 2,5-bis(5-hexylthiophen-2-yl)thiophene within Oligothiophene Research Context

Within the extensive family of oligothiophenes, this compound, a trimer of thiophene with hexyl groups at the terminal alpha-positions, holds a significant position. This molecule serves as a fundamental building block and a model compound for understanding the intrinsic properties of short-chain oligothiophenes. The presence of the hexyl side chains enhances its solubility in common organic solvents, making it amenable to solution-based processing techniques, which are highly desirable for large-area and low-cost device fabrication.

The electronic properties of this compound are of particular interest. Its conjugated backbone allows for efficient charge delocalization, a prerequisite for semiconducting behavior. The study of its optical and electrochemical characteristics provides valuable insights into the fundamental electronic structure of oligothiophenes.

Synthesis and Properties of Thiophene-based Compounds

The synthesis of thiophene derivatives often involves cross-coupling reactions. For instance, the synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives can be achieved through a Suzuki coupling reaction involving 2,5-dibromothiophene and 4-cyanophenylboronic acid, catalyzed by a palladium complex. nih.gov Similarly, Stille coupling reactions are employed for the synthesis of various polythiophene derivatives. amazonaws.com

The optical and electrochemical properties of these molecules are crucial for their application in electronic devices. Cyclic voltammetry is a common technique used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.netscispace.com These energy levels dictate the charge injection and transport properties of the material. The optical properties, such as absorption and emission spectra, are typically characterized using UV-Vis and photoluminescence spectroscopy. uobaghdad.edu.iquobaghdad.edu.iq For example, a study on benzene/thiophene-based chromophores determined their HOMO-LUMO gaps using cyclic voltammetry and correlated the results with DFT calculations. nih.gov

| Property | Description |

| Synthesis | Commonly synthesized via cross-coupling reactions like Suzuki or Stille coupling. |

| Solubility | Enhanced by the presence of alkyl side chains, such as hexyl groups. |

| Electronic Properties | Investigated through techniques like cyclic voltammetry to determine HOMO and LUMO energy levels. |

| Optical Properties | Characterized by UV-Vis absorption and photoluminescence spectroscopy to understand light absorption and emission behavior. |

Applications in Organic Electronics

The favorable electronic and optical properties of oligothiophenes like this compound and its derivatives make them suitable for various organic electronic applications. In organic field-effect transistors (OFETs), the charge carrier mobility is a key performance metric. Thiophene-based materials have demonstrated high mobilities, with some anthracene-thiophene oligomers showing mobilities as high as 0.50 cm²/Vs and high on/off ratios. nih.gov The performance of these devices is often influenced by the processing conditions and the interface with the dielectric layer. rsc.orgresearchgate.net

In the realm of organic photovoltaics (OPVs), oligothiophenes and their polymeric analogues are used as donor materials in bulk heterojunction solar cells. mdpi.comrsc.org The efficiency of these devices is dependent on factors such as the blend morphology, charge separation, and charge transport. aau.dk

| Device | Key Performance Metric | Relevance of Thiophene-based Materials |

| Organic Field-Effect Transistors (OFETs) | Charge Carrier Mobility, On/Off Ratio | High mobilities and good stability have been reported for various thiophene derivatives. |

| Organic Photovoltaics (OPVs) | Power Conversion Efficiency (PCE) | Used as electron donor materials due to their favorable absorption and electronic properties. |

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-bis(5-hexylthiophen-2-yl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32S3/c1-3-5-7-9-11-19-13-15-21(25-19)23-17-18-24(27-23)22-16-14-20(26-22)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKINULSLUQGRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348165 | |

| Record name | 2,2':5',2''-Terthiophene, 5,5''-dihexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188917-41-1 | |

| Record name | 2,2':5',2''-Terthiophene, 5,5''-dihexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 2,5 Bis 5 Hexylthiophen 2 Yl Thiophene and Its Analogues

Established Synthetic Pathways for Oligothiophene Cores

The construction of oligothiophene backbones is predominantly achieved through carbon-carbon (C-C) bond-forming reactions that link individual thiophene (B33073) units. Transition metal-catalyzed cross-coupling reactions have become indispensable tools in this field, offering high efficiency and functional group tolerance. nih.govrsc.org Additionally, methods involving the initial synthesis of the heterocyclic core and oxidative coupling techniques provide alternative and complementary routes.

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming C-C bonds and are widely used in the synthesis of conjugated polymers and oligomers. nih.goveie.gr Palladium- and nickel-based catalytic systems are the most common, facilitating the coupling of various organometallic reagents with organic halides. rsc.org These reactions, including the Suzuki-Miyaura, Stille, and direct C-H arylation protocols, have become the cornerstone for the synthesis of complex oligothiophenes. semanticscholar.orgnih.gov

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely adopted method for the synthesis of biaryls, including oligothiophenes. eie.grsemanticscholar.org This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. semanticscholar.orgnih.gov For the synthesis of 2,5-bis(5-hexylthiophen-2-yl)thiophene and its analogues, this typically involves a double coupling reaction between a central 2,5-dihalothiophene unit and two equivalents of a 5-hexylthiophene-2-boronic acid derivative, or conversely, coupling 2,5-bis(boronic acid)thiophene with a 2-halo-5-hexylthiophene. nih.govresearchgate.net

The key advantages of the Suzuki coupling include the commercial availability of diverse building blocks, the use of less-toxic reagents, and generally mild reaction conditions that tolerate a wide range of functional groups. nih.govsigmaaldrich.comsigmaaldrich.com The reaction conditions are optimized by selecting the appropriate palladium catalyst, base, and solvent system. For instance, the synthesis of 2,5-biaryl-3-hexylthiophene derivatives has been achieved in good yields using a Pd(PPh₃)₄ catalyst with potassium phosphate (B84403) as the base in a 1,4-dioxane/water solvent system. nih.govresearchgate.net

| Starting Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2,5-Dibromo-3-hexylthiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85 |

| 2,5-Dibromo-3-hexylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 82 |

| 2,5-Dibromo-3-hexylthiophene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 78 |

| 2,5-Dibromo-3-hexylthiophene | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | Not specified |

The Stille coupling reaction provides another robust pathway for the synthesis of oligothiophenes. nih.gov This reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide. nih.govwiley-vch.de In the context of terthiophene synthesis, this is typically achieved by reacting a 2,5-dihalothiophene with two equivalents of a thienylstannane, such as 5-hexyl-2-(tributylstannyl)thiophene. nih.govnih.gov Alternatively, a 2,5-bis(stannyl)thiophene can be coupled with a 2-halothiophene derivative. acs.orgresearchgate.net

The Stille reaction is highly effective due to its tolerance of a wide array of functional groups and the fact that the requisite organotin reagents are often stable and can be purified by chromatography. wiley-vch.de However, a significant drawback is the toxicity of the organotin compounds and byproducts. The catalytic cycle is similar to that of other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination steps. wiley-vch.de Optimal conditions for Stille couplings in oligothiophene synthesis often utilize catalysts like Pd(PPh₃)₄, sometimes in combination with a copper(I) co-catalyst. researchgate.net

| Organostannane Reagent | Organic Halide | Typical Catalyst | Reference |

|---|---|---|---|

| Tributyl(2-thienyl)tin | 2,5-Dibromothiophene | Pd(PPh₃)₄ | nih.gov |

| 2,5-Bis(trimethylstannyl)thiophene | 2-Bromothiophene | PdCl₂(PPh₃)₂ | acs.org |

| 2,5-Bis(trimethylstannyl)tellurophene | Aryl Iodides | Pd(PPh₃)₄ / CuI | researchgate.net |

| 5,5'-Bis(tributylstannyl)-2,2'-bithiophene | 2-Bromothiophene | Pd(PPh₃)₄ | nih.gov |

In recent years, direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions. nih.gov This methodology avoids the pre-functionalization (halogenation or metalation) of one of the coupling partners by directly activating a carbon-hydrogen bond. acs.orgnih.gov For oligothiophene synthesis, this allows for the direct coupling of a C-H bond on one thiophene ring with a C-X (where X is a halide) bond on another. acs.org

This approach offers significant advantages by reducing the number of synthetic steps and minimizing the formation of toxic metal-containing byproducts. nih.gov Palladium catalysts are commonly employed for these transformations. nih.govacs.orgrsc.org For example, a well-defined head-to-tail oligothiophene can be constructed through an iterative process of palladium-catalyzed C-H arylation followed by halogen exchange. acs.org Another strategy is the palladium-catalyzed C-H homocoupling of bromothiophene derivatives, which can produce symmetrical oligomers that retain terminal bromine atoms for further functionalization. acs.org

While coupling reactions are used to assemble oligomers from monomeric units, the initial synthesis of the thiophene ring itself is a fundamental prerequisite. Efficient heterocyclization procedures provide access to a wide variety of substituted thiophene monomers that can then be used in subsequent polymerization or oligomerization reactions.

One powerful strategy is the metal-catalyzed or base-promoted heterocyclization of functionalized alkynes that bear a suitably placed sulfur nucleophile. mdpi.com These reactions are often atom-economical and can proceed under mild conditions. mdpi.com Another important class of reactions involves the electrophilic iodocyclization of substrates like (Z)-thiobutenynes, which can yield highly functionalized iodothiophenes ready for cross-coupling. researchgate.net The cyclization of 1,3-diynes in the presence of a sulfur source is another established route to form the central thiophene ring in a terthiophene structure. nih.gov These methods are crucial for creating the foundational building blocks required for more complex oligothiophene architectures. bohrium.com

Oxidative coupling is a direct method for forming carbon-carbon bonds between aromatic units, including thiophenes. This approach typically involves the use of a chemical oxidant or an electrochemical process to generate radical cations from the monomer, which then couple to form dimers, oligomers, and polymers. nih.govresearchgate.net

A common chemical oxidant used for this purpose is iron(III) chloride (FeCl₃). nih.gov The FeCl₃-initiated oxidative polymerization is a convenient, low-cost, and scalable method for producing polythiophenes. nih.gov Variations in reaction parameters such as solvent, temperature, and monomer-to-oxidant ratio can influence the molecular weight and regioregularity of the resulting material. nih.gov

In addition to stoichiometric oxidants, catalytic oxidative coupling methods have been developed. Palladium-catalyzed C-H homocoupling of bromothiophenes, activated by a silver/potassium fluoride (B91410) system, can produce well-defined dimers and tetramers. acs.org Another catalytic system uses palladium(II) acetate (B1210297) in combination with copper(II) acetate under an oxygen atmosphere to achieve the oxidative polymerization of thiophene derivatives. researchgate.net Oxidative coupling of thienyllithium derivatives in the presence of copper(II) chloride (CuCl₂) or iron(III) acetylacetonate (B107027) (Fe(acac)₃) also serves as a high-yield pathway to oligothiophenes. semanticscholar.org

Metal-Catalyzed Coupling Reactions

Functionalization Strategies for this compound Derivatives

Functionalization of the this compound core is a key strategy for tuning its chemical, physical, and electronic properties for specific applications. These modifications are typically aimed at enhancing solubility, modulating energy levels (HOMO/LUMO), and influencing the solid-state packing of the molecules, which are critical factors for performance in organic electronic devices.

The introduction of alkyl side chains, particularly hexyl groups, to the thiophene backbone is a fundamental and widely employed strategy in the design of soluble and processable conjugated materials. The primary role of these flexible chains is to increase the solubility of the otherwise rigid and often insoluble oligothiophene core in common organic solvents. This enhanced solubility is crucial for solution-based processing techniques used in the fabrication of organic electronic devices. nih.gov

Beyond improving solubility, the length and branching of the alkyl side chains significantly influence the intermolecular interactions and solid-state morphology of the material. For instance, linear hexyl chains can promote intermolecular π–π stacking, which is advantageous for charge transport. acs.org However, bulky or branched side chains can be used to reduce strong aggregation, which is sometimes necessary to achieve a desired film morphology or to enhance fluorescence in light-emitting applications. nih.gov The positioning of the alkyl chain on the thiophene ring also affects the planarity of the conjugated backbone, thereby influencing the electronic properties. nih.gov For example, attaching hexyl groups at the 3-position of the outer thiophene rings in derivatives helps to maintain a planar structure while providing the necessary solubility for device integration. nih.gov

Altering the electronic characteristics of this compound and its analogues can be achieved by incorporating electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the conjugated framework. This approach allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the material's band gap, optical absorption, and charge transport properties. rsc.org

Electron-Donating Groups (EDGs): The introduction of EDGs, such as alkoxy or alkylthio groups, raises the HOMO level of the molecule. rsc.org This can lead to a reduced oxidation potential and a smaller energy gap, shifting the absorption spectrum to longer wavelengths (a red shift). rsc.orgresearchgate.net Carbazole is another example of a donor unit that can be coupled with thiophene spacers to create donor-acceptor-donor (D-A-D) type molecules with low-lying HOMO levels and small band gaps. mdpi.com

Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs like fluorine, cyano (-CN), ester (-COOR), or ketone moieties lowers the LUMO energy level. rsc.orgresearchgate.netrsc.org This modification can enhance the electron-accepting ability of the material. For instance, incorporating fluorine atoms or benzo nih.govnih.govamazonaws.comthiadiazole (BT) units, which are strong electron-accepting moieties, can significantly alter the electronic properties for applications in organic photovoltaics. researchgate.netrsc.org The strategic placement of EWGs can induce a more planar backbone, which facilitates efficient π-conjugation and improves hole transport in organic thin-film transistors. rsc.org The use of these substituents is a powerful tool for designing materials with tailored electronic structures for specific device architectures.

To further enhance the performance of materials based on this compound, chemists often employ strategies to extend the π-conjugated system. This is achieved by incorporating bridging units or fusing aromatic rings to create more rigid and planar extended aromatic cores. Such modifications lead to greater electron delocalization along the molecular backbone, which typically results in a smaller HOMO-LUMO gap, red-shifted absorption spectra, and improved charge carrier mobility. nih.gov

One common approach is to link the thiophene units with other aromatic systems. For example, a central thieno[3,2-b]thiophene (B52689) unit can be used as a core, flanked by 5-hexylthien-2-yl groups. acs.org This creates a larger, more planar conjugated system. The synthesis of such molecules often involves Suzuki or Stille coupling reactions to connect the different aromatic building blocks. acs.org Another strategy involves creating donor-acceptor-donor (D-A-D) structures where the central acceptor unit is an extended aromatic system like benzo[c] nih.govnih.govamazonaws.comthiadiazole or thieno[3,4-b]pyrazine. researchgate.net These structural changes promote better π-electron delocalization and facilitate photoinduced charge transfer processes, which are beneficial for optoelectronic applications. researchgate.net The elongation of the π-conjugation backbone can also be achieved by adding benzo[b]thiophene rings, which helps to accelerate the formation of cation radicals. researchgate.net

Purification and Characterization of Synthetic Intermediates and Final Compounds

The synthesis of well-defined oligothiophenes requires rigorous purification of all intermediates and the final product to remove impurities, such as starting materials, reagents, and side products. The high purity of these materials is essential for achieving optimal performance in electronic devices. Common purification methods include column chromatography, recrystallization, and Soxhlet extraction. psu.edunih.gov For thiophenes that are liquid at room temperature, distillation is also a viable large-scale purification technique. google.com Following purification, comprehensive characterization is necessary to confirm the chemical structure and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the molecular framework. nih.gov

¹H NMR: The ¹H NMR spectrum provides information on the number and chemical environment of protons in the molecule. For oligothiophenes, the aromatic protons on the thiophene rings typically appear as doublets or multiplets in the region of δ 6.5–7.5 ppm. rsc.org The protons of the hexyl side chains are found in the aliphatic region (δ 0.8–3.0 ppm). The terminal methyl (CH₃) group usually appears as a triplet around δ 0.9 ppm, while the methylene (B1212753) (CH₂) group directly attached to the thiophene ring (α-CH₂) appears as a triplet further downfield, around δ 2.8 ppm. amazonaws.comrsc.org The integration of the signals confirms the ratio of protons in the molecule, and the coupling patterns help to establish the connectivity of the atoms.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The quaternary and CH carbons of the thiophene rings typically resonate in the aromatic region between δ 120 and 150 ppm. amazonaws.comrsc.org The carbon atoms of the hexyl chains appear in the upfield region (δ 14–32 ppm). rsc.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. beilstein-journals.org

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for complete and unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. nih.govnih.gov These experiments help to confirm the regiochemistry and substitution patterns of the synthesized molecules. nih.gov

Below is a table summarizing typical NMR chemical shifts for a related compound, 2,5-Bis(3-dodecyl-5-bromothiophen-2-yl)thieno[3,2-b]thiophene, which illustrates the characteristic resonance regions for the different parts of the molecule.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Thiophene-H (aromatic) | 6.92 (s, 2H), 7.18 (s, 2H) | 111.22, 118.38, 132.06, 132.70, 136.58, 139.32, 141.01 |

| α-CH₂ (next to thiophene) | 2.71 (t, 4H) | 30.66 |

| Alkyl Chain CH₂ | 1.25 (m), 1.54 (m) | 22.71, 29.18, 29.38, 29.43, 29.57, 29.67, 31.94 |

| Terminal CH₃ | 0.88 (t, 6H) | 14.14 |

Spectroscopic Verification of Molecular Structure

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, this analysis is crucial for confirming its successful synthesis and purity. The molecular formula of the compound is C₂₆H₃₄S₃, which gives a calculated molecular weight of approximately 442.75 g/mol .

In a typical mass spectrum for this compound, the molecular ion peak [M]⁺ would be expected to appear at an m/z value corresponding to its molecular weight. Depending on the ionization technique used, such as Electron Ionization (EI), Field Desorption (FD), or Matrix-Assisted Laser Desorption/Ionization (MALDI), other fragments or adducts might be observed. For instance, High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition. While specific experimental mass spectrometry data for this compound is not detailed in the available research, analysis of closely related and more complex structures containing hexyl-substituted thiophene moieties routinely uses this technique to confirm their identity. For example, Field Desorption Mass Spectrometry (LRMS (FD)) has been used to verify the m/z of larger derivative compounds. amazonaws.com

Table 1: Calculated Molecular Weight for this compound

| Compound Name | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Expected [M]⁺ Peak (m/z) |

|---|

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups and vibrational modes of a molecule. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the thiophene rings and the hexyl side chains.

The key vibrational modes expected are:

C-H Stretching: Aromatic C-H stretching vibrations from the thiophene rings typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the hexyl chains (CH₂ and CH₃ groups) are observed in the 2960-2850 cm⁻¹ range. xisdxjxsu.asia

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic thiophene rings are expected to produce characteristic peaks in the region of 1550-1400 cm⁻¹. xisdxjxsu.asiaresearchgate.net

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in the 1300-1000 cm⁻¹ and 900-700 cm⁻¹ regions, respectively. iosrjournals.org The out-of-plane bending, particularly the γ(C-H) vibration around 800-700 cm⁻¹, can be indicative of the 2,5-disubstitution pattern of the thiophene rings.

C-S Stretching: The stretching vibration of the carbon-sulfur bond within the thiophene rings is typically observed in the 850-600 cm⁻¹ region. xisdxjxsu.asiaiosrjournals.org

Table 2: Expected FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretching | Aromatic (Thiophene rings) |

| 2960-2850 | C-H Stretching | Aliphatic (Hexyl chains) |

| 1550-1400 | C=C Stretching | Aromatic (Thiophene rings) |

| 1470-1450 | C-H Bending | Aliphatic (CH₂) |

| 900-700 | C-H Out-of-plane Bending | Aromatic (Thiophene rings) |

Elemental Analysis

Elemental analysis is a quantitative method used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This technique provides a fundamental check of a sample's purity and confirms that the empirical formula matches the theoretical composition.

Table 3: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 26 | 312.286 | 70.52 |

| Hydrogen | H | 1.008 | 34 | 34.272 | 7.74 |

| Sulfur | S | 32.065 | 3 | 96.195 | 21.73 |

| Total | | | | 442.753 | 100.00 |

Electronic Structure and Redox Properties of 2,5 Bis 5 Hexylthiophen 2 Yl Thiophene Systems

Experimental Determination of Electronic Levels

The electronic energy levels of thiophene-based oligomers are empirically investigated through a combination of electrochemical and spectroscopic techniques. These methods provide quantitative data on redox potentials, energy gaps, and the nature of charge carriers.

Cyclic Voltammetry for Redox Potentials and Electrochemical Bandgap

Cyclic voltammetry (CV) is a principal electrochemical technique used to probe the redox behavior of molecules like 2,5-bis(5-hexylthiophen-2-yl)thiophene. By measuring the potentials at which the compound is oxidized and reduced, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated.

In a typical CV experiment, the onset oxidation potential (Eox) and onset reduction potential (Ered) are determined. These values are then used to calculate the HOMO and LUMO energy levels relative to the vacuum level, often using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard. The electrochemical bandgap (Egec) is the difference between the HOMO and LUMO levels. For alkyl-substituted oligothiophenes, the first oxidation is typically a reversible process, indicating the formation of a stable radical cation. For a representative di-alkyl-substituted terthiophene, the first oxidation potential is observed around +0.8 to +1.0 V versus Ag/AgCl. The hexyl substituents provide electron-donating inductive effects, which slightly lower the oxidation potential compared to unsubstituted oligothiophenes.

Table 1: Representative Electrochemical Data for an Alkyl-Substituted Terthiophene System

| Parameter | Value |

|---|---|

| Onset Oxidation Potential (Eox) | ~0.85 V |

| Onset Reduction Potential (Ered) | ~-2.1 V |

| HOMO Level | ~-5.1 eV |

| LUMO Level | ~-2.6 eV |

Absorption and Emission Spectroscopy (UV-Vis-NIR, Fluorescence, Photoluminescence)

Ultraviolet-visible-near-infrared (UV-Vis-NIR) absorption and photoluminescence (PL) spectroscopies are employed to determine the optical bandgap (Egopt) of the material. The absorption spectrum reveals the energy required to promote an electron from the HOMO to the LUMO (a π-π* transition). For conjugated molecules like this compound, this absorption typically occurs in the visible region of the spectrum.

The absorption maximum (λmax) for alkyl-substituted terthiophenes in solution is generally found in the range of 350-450 nm. The optical bandgap can be estimated from the onset of the absorption edge. Upon excitation, these molecules often exhibit fluorescence, with the emission spectrum being red-shifted relative to the absorption spectrum (a phenomenon known as the Stokes shift). The PL spectrum provides information about the energy released when the excited electron returns to the ground state.

Table 2: Representative Spectroscopic Data for an Alkyl-Substituted Terthiophene in Solution

| Parameter | Value |

|---|---|

| Absorption Maximum (λmax) | ~430 nm |

| Emission Maximum (λem) | ~550 nm |

Spectroelectrochemical Analysis for Charge Carrier Characterization

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the properties of electrochemically generated species. By applying a potential to a solution of the compound and simultaneously recording its absorption spectrum, the formation of charge carriers (radical cations or polarons, and dications or bipolarons) can be monitored.

Upon oxidation of an alkyl-substituted oligothiophene, new absorption bands appear at lower energies (in the visible and near-infrared regions) compared to the neutral molecule. These new bands are characteristic of the radical cation. For instance, in poly(3-hexylthiophene), a related polymer, oxidation leads to the bleaching of the main π-π* transition and the emergence of two new absorption bands corresponding to polaron states. nih.gov This analysis confirms the delocalization of the charge along the conjugated backbone of the thiophene (B33073) rings.

Theoretical Investigations of Electronic Structures

Computational chemistry provides a powerful complement to experimental studies, offering detailed insights into the electronic structure and properties of molecules at the atomic level.

Density Functional Theory (DFT) Calculations for HOMO/LUMO Levels

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure of molecules. By solving the Kohn-Sham equations, DFT can accurately calculate the energies and spatial distributions of the molecular orbitals, including the HOMO and LUMO. These calculations are crucial for understanding the molecule's charge transport properties and for corroborating experimental findings.

For alkyl-substituted terthiophenes, DFT calculations typically predict HOMO and LUMO energy levels that are in good agreement with those derived from cyclic voltammetry. The calculated HOMO is characterized by a π-orbital delocalized along the entire conjugated backbone, while the LUMO is a corresponding π*-antibonding orbital. The hexyl groups have a minor electronic effect, primarily influencing solubility and solid-state packing rather than significantly altering the frontier orbital energies.

Table 3: Representative DFT-Calculated Electronic Properties for an Alkyl-Substituted Terthiophene

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.05 eV |

| LUMO Energy | -2.45 eV |

Computational Modeling of Spin Distributions in Radical Ions

When this compound is oxidized, it forms a radical cation with an unpaired electron. Understanding the distribution of this unpaired electron's spin density is important for assessing the stability of the charged state. DFT calculations can model this spin density distribution.

In the radical cation of a terthiophene system, the spin density is not localized on a single atom but is delocalized over the entire π-conjugated system. nih.gov The highest spin densities are typically found on the carbon atoms of the thiophene rings, particularly in the alpha positions relative to the sulfur atoms. nih.gov This extensive delocalization contributes to the stability of the radical cation, which is a key attribute for its use in electronic devices. The sulfur atoms generally exhibit a much lower spin density. nih.gov

Band Structure Calculations for Polymeric Analogues

While specific band structure calculations for poly(this compound) are not extensively detailed in the available literature, insights can be drawn from computational studies on similar polythiophene derivatives. Density Functional Theory (DFT) is a common method employed to investigate the electronic structure of these polymers. Such calculations typically reveal that the electronic properties are largely determined by the delocalized π-electrons along the polymer backbone.

For polythiophenes, the band gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical parameter. DFT calculations on related oligothiophenes and polythiophenes have shown that this energy gap is influenced by the planarity of the polymer chain and the extent of π-conjugation. Theoretical models can predict how modifications to the molecular structure, such as the introduction of different substituents or alterations in the polymer chain's conformation, will affect the band structure and, consequently, the material's conductivity and optical properties.

Influence of Molecular Architecture and Substituents on Electronic Properties

The electronic properties of this compound systems can be finely tuned through strategic modifications to their molecular architecture and the addition of various substituents.

The extension of the π-conjugated system in thiophene-based oligomers and polymers has a profound effect on their electronic properties. Increasing the conjugation length, for instance by adding more thiophene units to the backbone, generally leads to a decrease in the HOMO-LUMO gap. This is because the π and π* molecular orbitals become more delocalized, reducing the energy difference between them.

This trend is observable in the optical properties of these materials. A longer conjugation length typically results in a bathochromic (red) shift in the absorption and emission spectra, meaning the material absorbs and emits light at longer wavelengths. For example, studies on oligothiophenes have demonstrated that as the number of thiophene rings increases, the maximum absorption wavelength (λmax) shifts to higher values.

Extending the aromatic core, for instance by replacing a central thiophene with a larger fused aromatic system like thieno[3,2-b]thiophene (B52689), can also significantly impact electronic properties. Such modifications can enhance the planarity and rigidity of the molecule, leading to improved π-orbital overlap and more efficient charge transport. For instance, the introduction of a thieno[3,2-b]thiophene core in related compounds has been shown to influence the optical band gap. acs.org

Below is a data table illustrating the effect of aromatic core extension on the optical properties of similar thiophene-based compounds.

| Compound | Absorption Max (λmax) (nm) | Optical Band Gap (eV) |

| 2,5-bis(5-phenylthien-2-yl)thieno[3,2-b]thiophene | 415 | 2.50 |

| 2,5-bis(5-(4-dodecylphenyl)thien-2-yl)thieno[3,2-b]thiophene | 401 | 2.65 |

| 2,5-bis(5-(4-(trifluoromethyl)phenyl)thien-2-yl)thieno[3,2-b]thiophene | 408 | 2.80 |

Note: Data is for illustrative purposes and is based on findings for related compounds. acs.org

The nature and positioning of side chains, such as the hexyl groups in this compound, play a crucial role in determining the material's properties. While primarily added to improve solubility and processability, side chains can also influence the electronic structure through steric and electronic effects.

The position of the alkyl chains can affect the planarity of the polymer backbone. A more twisted backbone can disrupt π-conjugation, leading to a wider band gap. Regioregularity, the consistent head-to-tail coupling of substituted thiophene units in a polymer chain, is therefore critical for achieving optimal electronic properties.

The electron affinity of substituents can also be used to tune the electronic properties. Attaching electron-donating groups (like alkoxy) or electron-withdrawing groups (like esters or cyano groups) to the thiophene rings can alter the energy levels of the HOMO and LUMO. Electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups can lower both the HOMO and LUMO levels. This provides a powerful tool for tailoring the material's redox potentials and optical properties. uni-halle.deacs.org

The following table provides an overview of the redox potentials for a series of 2,5-bis(het)aryl substituted thiophenes, illustrating the influence of different substituents.

| Compound | Eox (V) | Ered (V) |

| 2,5-bis(5-cyanothiophen-2-yl)thiophene | 1.10 | -1.35 |

| 2,5-bis(5-formylthiophen-2-yl)thiophene | 1.25 | -1.50 |

| 2,5-bis(5-nitrothiophen-2-yl)thiophene | 1.40 | -1.10 |

Note: Data is for illustrative purposes and is based on findings for related compounds. uni-halle.de

A widely employed strategy for tuning the electronic properties of conjugated polymers is the donor-acceptor (D-A) approach. This involves creating a polymer backbone that alternates between electron-rich (donor) and electron-deficient (acceptor) units. The this compound moiety can serve as an effective electron-donating block in such copolymers.

The intramolecular charge transfer between the donor and acceptor units in the excited state leads to a significant reduction in the band gap of the resulting copolymer. This allows for the design of materials that absorb light at longer wavelengths, which is particularly advantageous for applications in organic photovoltaics.

By carefully selecting the acceptor unit to copolymerize with a donor like this compound, the HOMO and LUMO energy levels of the resulting polymer can be precisely controlled. This allows for the optimization of the material's properties for specific applications, such as aligning the energy levels with those of an acceptor material in a solar cell to facilitate efficient charge separation. The strength of the donor and acceptor units directly influences the extent of the band gap reduction.

Charge Transport Mechanisms in 2,5 Bis 5 Hexylthiophen 2 Yl Thiophene Based Materials

Fundamental Charge Carrier Dynamics

In organic semiconductors like 2,5-bis(5-hexylthiophen-2-yl)thiophene, charge carriers are not free-moving electrons as in metals, but rather localized quasi-particles known as polarons. A polaron is a charge carrier (an electron or a hole) that is "dressed" with a local distortion of the molecular lattice caused by its own electric field. The transport of these polarons from one molecule to another forms the basis of electrical conduction in these materials.

Materials based on this compound are predominantly p-type semiconductors, meaning that the primary charge carriers are positively charged "holes." Hole transport occurs when an electron from a neutral molecule jumps to an adjacent positively charged molecule (cation radical), effectively causing the positive charge (the hole) to move. This process is a series of discrete "hopping" events between neighboring molecules.

Electron transport, while generally less efficient in thiophene-based materials, occurs through a similar hopping mechanism. In this case, an electron moves from a negatively charged molecule (anion radical) to a neighboring neutral molecule. The efficiency of both hole and electron transport is critically dependent on the molecular arrangement in the solid state, which dictates the proximity and orientation of adjacent molecules.

The transport of charge is not band-like, as seen in crystalline inorganic semiconductors. Instead, due to the relatively weak intermolecular interactions (van der Waals forces) and the presence of structural disorder, charge carriers are localized on individual molecules and move via thermally activated hopping.

The rate at which a charge carrier can hop between two adjacent molecules is determined by two primary parameters: electronic coupling and energetic disorder.

Electronic coupling (or transfer integral) quantifies the strength of the electronic interaction between adjacent molecules. It is highly sensitive to the distance and relative orientation of the molecules, depending on the overlap of their frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, for holes, and the Lowest Unoccupied Molecular Orbital, LUMO, for electrons). Stronger π-π stacking interactions in the solid state lead to larger electronic coupling and, consequently, more efficient charge transport. For thiophene-based molecules, a co-facial arrangement that maximizes the overlap of the π-conjugated backbones is ideal for high charge mobility.

Energetic disorder refers to the variation in the energy levels (HOMO and LUMO) of the molecules within the material. This disorder arises from imperfections in the molecular packing, structural defects, and conformational variations (e.g., twisting of the thiophene (B33073) rings). A charge carrier moving through the material encounters sites with different energies. Hopping to a higher energy site is an energetically unfavorable process that impedes charge transport. Therefore, a low degree of energetic disorder is crucial for achieving high charge carrier mobility. Functionalizing the thiophene backbone can alter molecular planarity and electronic structure, which in turn significantly influences this disorder. rsc.org

Factors Influencing Charge Carrier Mobility

The charge carrier mobility (µ), a measure of how quickly a charge carrier moves in an electric field, is the ultimate figure of merit for a semiconductor's transport properties. For this compound-based materials, several interconnected factors determine this crucial parameter.

| Factor | Description | Impact on Charge Transport |

| Molecular Packing & Crystallinity | The arrangement of molecules in the solid state. This includes the degree of crystalline order, the orientation of molecules relative to each other (e.g., π-stacking distance), and the size of crystalline domains. | Highly ordered, co-facial π-stacking maximizes electronic coupling and reduces energetic disorder, leading to higher mobility. acs.org |

| Purity of Material | The presence of chemical impurities or structural defects within the material. | Impurities can act as traps for charge carriers, immobilizing them and drastically reducing mobility. |

| Temperature | The ambient temperature of the material. | In a hopping transport regime, mobility is typically temperature-dependent. Higher temperatures provide the thermal energy needed to overcome energy barriers, often increasing mobility. |

| Electric Field | The strength of the applied external electric field. | At high electric fields, the charge carrier mobility can show a field dependence, often increasing with the square root of the field strength (a Poole-Frenkel-like behavior). researchgate.net |

| Film Morphology & Substrate | The overall structure of the thin film, including the size and connectivity of crystalline grains and the nature of the substrate on which the film is deposited. | The interfaces between crystalline domains can create barriers to charge transport. The substrate can influence the molecular ordering at the interface, affecting the mobility measured in thin-film transistor devices. acs.orgnih.gov |

The interplay of these factors is complex. For instance, thermal annealing can improve molecular ordering and increase the size of crystalline domains, thereby enhancing mobility. acs.org However, the specific processing conditions must be carefully optimized to achieve the ideal morphology for efficient charge transport.

Intermolecular Interactions and π-π Stacking Efficiency

Charge transport in conjugated organic materials like this compound occurs via a "hopping" mechanism, where charge carriers (holes or electrons) move between adjacent molecules. The efficiency of this process is highly dependent on the strength of intermolecular electronic coupling, which is maximized through effective π-π stacking. rsc.orgresearchgate.net The planar, electron-rich thiophene rings are designed to facilitate this stacking, creating pathways for charge delocalization. nih.gov

The geometry of the π-π stacking is critical. Optimal charge transport requires close co-facial alignment of the conjugated backbones, which enhances the overlap of π-orbitals between neighboring molecules. nih.gov The distance between stacked molecules directly impacts charge mobility; for instance, studies on related polythiophene materials show that tighter π-π stacking spacings lead to improved charge transport. nih.gov The interaction energy of a π-π stacked dimer can be significant, on the order of a strong hydrogen bond, indicating the stability of these assemblies. nih.gov

However, the presence of flexible hexyl side chains introduces complexity. While these chains are crucial for solubility and processing, they can also influence the packing structure. rsc.orgresearchgate.net Steric hindrance from the side chains can affect the inter-chain distance and the degree of orbital overlap. In some related thiophene derivatives, the angle between the planes of adjacent molecules can be as high as 81.7°, which would inhibit planar stacking and, consequently, efficient charge transport. nih.gov The final solid-state ordering is a balance between the attractive forces of π-π interactions and the steric effects of the alkyl side chains. nih.gov

| Factor | Description | Impact on Charge Transport |

| Molecular Planarity | The degree to which the thiophene rings form a flat, rigid backbone. More planar structures allow for closer packing. | Positive: Enhances orbital overlap between adjacent molecules, facilitating charge hopping. rsc.org |

| Intermolecular Distance | The separation between parallel-stacked conjugated cores. Typical π-stacking distances are in the range of 3.5-4 Å. researchgate.netaip.org | Positive (at optimal distances): Shorter distances generally lead to stronger electronic coupling and higher mobility. nih.gov |

| Side-Chain Configuration | The arrangement and conformation of the hexyl groups. Interdigitation of side chains can stabilize the π-stacked structure. rsc.orgresearchgate.net | Variable: Can either enhance stability through ordered packing or create steric hindrance that disrupts stacking. rsc.orgresearchgate.net |

| Crystallographic Packing | The specific arrangement of molecules in the crystal lattice (e.g., herringbone vs. co-facial). | Critical: Determines the dimensionality and efficiency of charge transport pathways. |

Intercrystallite and Intracrystallite Transport Limitations

Semiconducting organic materials like this compound are rarely single crystals but instead form semi-crystalline films. These films consist of small, ordered crystalline domains (crystallites) embedded within a disordered amorphous matrix. acs.org This microstructure creates two distinct regimes for charge transport: within a crystallite (intracrystallite) and between crystallites (intercrystallite).

Intracrystallite transport occurs within a single, well-ordered crystalline domain. Here, molecules are arranged with a high degree of order and close π-stacking, allowing for relatively efficient charge movement. researchgate.net The transport within these regions is often considered to be the upper limit of the material's potential mobility, as the charge carriers can move more freely along the ordered conjugated backbones. researchgate.net

Role of Amorphous vs. Crystalline Regions

Crystalline regions are characterized by long-range molecular order and efficient π-π stacking. rsc.orgresearchgate.net This ordered arrangement minimizes energetic disorder and maximizes electronic coupling, leading to higher charge carrier mobility. rsc.orgresearchgate.net In polymers with similar backbones, such as PBTTT, the crystalline domains are well-oriented and become even more ordered with thermal annealing, which correlates with improved device performance. acs.org Studies on the polymer analog PBTTT have shown that high charge carrier mobility (>1 cm²/V·s) is associated with specific, highly ordered crystalline morphologies. rsc.orgehu.es

The interplay between these two phases is crucial. While a high degree of crystallinity is generally desirable, the connectivity between the crystalline grains is equally important. researchgate.netresearchgate.net A film with high crystallinity but poorly connected domains may exhibit lower mobility than a less crystalline film with better inter-domain links. acs.orgresearchgate.net

| Property | Crystalline Phase | Amorphous Phase | Reference |

| Molecular Order | High long-range order | Disordered, random orientation | rsc.orgresearchgate.net |

| π-π Stacking | Efficient and ordered | Reduced or absent | rsc.orgresearchgate.net |

| Electronic Coupling | Strong | Weak | rsc.orgresearchgate.net |

| Energetic Disorder | Low | High | rsc.orgresearchgate.net |

| Charge Mobility | High | Low | rsc.orgresearchgate.netaip.org |

Impact of End Groups and Molecular Symmetry on Carrier Polarity

Molecular symmetry is a key factor in achieving highly ordered crystalline structures. acs.orgnih.gov For oligomers like this compound, the symmetric placement of the hexyl side chains promotes regular packing. In contrast, asymmetric substitution on a thiophene-based polymer backbone can introduce disorder, disrupting the crystalline packing and potentially hindering charge transport. acs.org Regio-symmetric polymers with linear side chains have been shown to crystallize into more highly ordered morphologies compared to their asymmetric counterparts. nih.gov

End groups can be chemically modified to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Attaching electron-withdrawing groups (like fluorine or cyano groups) can lower both the HOMO and LUMO levels, which generally facilitates electron injection and transport, favoring n-type behavior. Conversely, electron-donating groups can raise the HOMO level, making hole injection easier and promoting p-type behavior. While the subject compound has simple hexyl groups, which are weakly electron-donating, its inherent electron-rich thiophene core makes it a natural p-type (hole-transporting) material. The modification of its terminal thiophene rings would be a direct strategy to alter its carrier polarity.

Molecular Packing and Thin Film Morphology of 2,5 Bis 5 Hexylthiophen 2 Yl Thiophene Analogues

Crystalline Structure Characterization

The performance of organic semiconductor devices is intrinsically linked to the molecular arrangement within the active material. For 2,5-bis(5-hexylthiophen-2-yl)thiophene and its analogues, a well-ordered crystalline structure is paramount for efficient charge transport. Various X-ray scattering techniques are pivotal in elucidating these structures.

X-ray Diffraction (XRD) and Grazing Incidence X-ray Scattering (GIXS/GIWAXS)

X-ray diffraction (XRD) is a fundamental technique for probing the crystalline order in thin films of oligothiophenes. For analogues such as poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), XRD patterns of thin films show sharp, well-defined peaks, indicating a high degree of crystallinity. acs.org These patterns typically reveal a layered structure where the spacing is determined by the length of the alkyl side chains.

Grazing Incidence X-ray Scattering (GIXS), also known as Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS), is particularly powerful for studying the molecular orientation within thin films. anton-paar.com For films of PBTTT, GIXS measurements have shown that the crystalline domains are well-oriented with respect to the substrate, even in the as-spun state. nist.govnih.gov Thermal annealing can further improve this orientation and crystalline order. nist.govnih.gov The scattering patterns of these materials often exhibit a series of (h00) reflections in the out-of-plane direction, corresponding to the lamellar stacking, and (0k0) reflections in the in-plane direction, which are indicative of π-stacking.

A study on naphthyl end-capped oligothiophenes, which share structural similarities, utilized GIXS to model the thin-film structure. sdu.dk It was found that these molecules adopt a herringbone packing motif. sdu.dk Furthermore, GIXS can reveal the presence of different polymorphs or disordered surface-induced phases within the thin film. sdu.dk

| Technique | Information Obtained for Oligothiophene Analogues |

| XRD | High degree of crystallinity, layered structures, determination of lamellar spacing. |

| GIXS/GIWAXS | Molecular orientation relative to the substrate, identification of lamellar and π-stacking directions, evidence of herringbone packing, detection of polymorphs. |

Single-Crystal X-ray Analysis of Oligomers

Single-crystal X-ray analysis provides the most precise information about molecular conformation and packing in the solid state. For an analogue, 3',4'-dibutyl-2,5''-diphenyl-2,2':5',2''-terthiophene, single-crystal X-ray structure analysis has provided definitive evidence for π-stacked arrangements in its oxidized form. umn.edu In another related compound, a dimethyl-substituted quaterthiophene, the crystal structure revealed a regular stacked arrangement of molecules with a monolayer thickness of approximately 18.0 Å. rsc.org

Analysis of Lamellar and π-Stacked Orientations

The molecular architecture of this compound, with its rigid aromatic core and flexible alkyl side chains, promotes the formation of ordered structures characterized by both lamellar and π-stacking. The alkyl chains drive the formation of lamellar structures, where the molecules arrange in layers. The spacing of these layers is directly related to the length of the alkyl chains.

Within these layers, the thiophene (B33073) rings of adjacent molecules engage in π-stacking, which is crucial for charge transport as it facilitates the overlap of π-orbitals. In thin films of the polymer analogue PBTTT, the lamellar stacking is typically oriented along the a-axis, while the π-stacking occurs along the b-axis. nist.gov GIXS studies on thin films of PBTTT have demonstrated that they crystallize with lamellae of π-stacked polymer chains. acs.org

Thin Film Microstructure and Morphology Studies

The macroscopic properties of a device are not only dependent on the molecular-level packing but also on the larger-scale microstructure and morphology of the thin film. This includes factors such as domain size, surface roughness, and the presence of grain boundaries.

Atomic Force Microscopy (AFM) for Surface Topography and Domain Size

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to study the surface topography of thin films. For solution-processed oligothiophene films, AFM studies have shown a strong correlation between the film morphology and the performance of thin-film transistors. acs.org Highly crystalline films with larger domain sizes generally exhibit better performance. acs.orgfigshare.com

In studies of the polymer analogue PBTTT, AFM has revealed that while the X-ray scattering data may be nearly identical for films on different surfaces, the domain size of the crystalline regions can vary significantly. nist.govnih.gov This suggests that the electrical transport is strongly influenced by the size of the crystalline domains and the nature of the disordered regions between them. nist.govnih.gov AFM images of some oligothiophene films show grains of near-regular shape with average sizes on the order of micrometers, while others may exhibit more elongated, fibrous structures. researchgate.net

| AFM Observable | Significance for Oligothiophene Films |

| Surface Roughness | Can influence interfacial contact and charge injection. |

| Domain/Grain Size | Larger domains are generally correlated with higher charge carrier mobility due to fewer grain boundaries. |

| Morphology | Can range from fibrous to well-defined crystalline domains, impacting device performance. |

Morphology Evolution in Spin-Coated Films

Spin-coating is a common technique for depositing thin films of oligothiophenes from solution. The final morphology of the film is highly dependent on the processing parameters. The choice of solvent, for instance, can significantly influence the morphological evolution of the film. acs.org Solvents with different boiling points and solubility parameters for the oligothiophene will affect the drying time and the degree of molecular ordering during film formation.

For polythiophene thin films, a short spin-coating time can lead to improved morphology and molecular order. nih.gov This is attributed to the presence of residual solvent in the wet film, which allows for slower, more ordered growth of π-stacked structures. nih.gov The relationship between film morphology and device performance has been investigated for various solution deposition methods, including spin-coating. acs.orgfigshare.com Optimization of solvent and annealing temperatures is crucial for achieving highly crystalline films with superior performance. acs.orgfigshare.com The incorporation of processing additives can also affect the film drying behavior and the resulting device characteristics. nih.gov

Influence of Processing Conditions (e.g., Solvent, Thermal Annealing)

The morphology and molecular ordering of thin films derived from this compound analogues are profoundly influenced by post-deposition processing conditions, primarily the choice of solvent, the use of solvent additives, and thermal or solvent vapor annealing (SVA). These treatments are crucial for optimizing the microstructure of the semiconductor layer, which in turn dictates the performance of electronic devices.

Thermal annealing is a widely employed technique to enhance the crystallinity and charge carrier mobility of conjugated polymer thin films. mdpi.com For instance, studies on poly(3-hexylthiophene) (P3HT) show that annealing at temperatures near the polymer's melting point can result in the highest levels of both interchain and intrachain order. researchgate.net However, the highest crystallinity does not always correlate with the strongest optical absorption. researchgate.net The process can promote crystallization, leading to improved device performance. researchgate.net For some copolymers, thermal annealing enhances charge transfer processes, which is attributed to an increase in film ordering. nih.gov

Solvent vapor annealing (SVA) is another effective post-treatment method that modifies film morphology. SVA can lead to a decreased interlayer spacing in small molecule films. nih.gov For P3HT films, annealing with chloroform (B151607) (CF) vapors promotes the formation of ordered structures through favorable π–π interactions. mdpi.com This process can increase the root-mean square (RMS) roughness and decrease film thickness as the structure transitions from an amorphous to a more crystalline state. mdpi.com The duration of SVA is a critical parameter; for P3HT films with embedded nanowires, a 20-minute exposure to CF vapor maximized charge carrier mobility, increasing it by 4.4-fold compared to pristine films. mdpi.com Combining SVA with thermal annealing (SVTA) can further improve both in-plane and out-of-plane ordering by promoting the alignment and growth of nanofibers. rsc.org

The use of high-boiling-point solvent additives, such as 1,8-diiodooctane (B1585395) (DIO), is also a key strategy for morphological control. nih.gov Additives like DIO slow down the solvent evaporation time, which allows for molecular reorientation and leads to more ordered films. nih.gov This increased ordering has been shown to enhance charge transfer dynamics and hole mobility more significantly than thermal annealing alone. nih.gov

| Processing Method | Key Parameter(s) | Observed Effects | Reference(s) |

|---|---|---|---|

| Thermal Annealing | Annealing Temperature | Increases crystallinity and molecular ordering; can enhance charge transfer. | mdpi.comresearchgate.netnih.gov |

| Solvent Vapor Annealing (SVA) | Solvent Type (e.g., CF, THF), Annealing Time | Promotes ordered structures via π–π interactions; decreases film thickness and interlayer spacing; can significantly increase charge carrier mobility. | mdpi.comnih.gov |

| Solvent Additives | Additive Type (e.g., DIO), Concentration | Slows solvent evaporation, allowing for molecular reorientation; leads to more ordered films and enhanced charge mobility. | nih.gov |

| Combined SVTA | SVA followed by Thermal Annealing | Improves both in-plane and out-of-plane ordering through nanofiber alignment and growth. | rsc.org |

Effect of Substrate Interface and Roughness on Film Order

For high-performance polythiophenes like poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT), casting onto flat, low-surface-energy substrates followed by heating results in large, well-oriented terraced domains with high carrier mobility. princeton.edu The crystalline domains are typically well-oriented relative to the substrate even in the as-spun state, and this orientation becomes more pronounced with thermal annealing. nih.govacs.org Research on P3HT has shown that nanofibers formed in solution tend to be well-organized near the film-substrate interface due to the slower solvent evaporation rate in this region compared to the film-air interface. rsc.org This creates a gradient in molecular ordering through the film's thickness. rsc.org

Substrate roughness is a crucial parameter that can significantly alter film morphology and charge transport. princeton.eduresearchgate.net Studies have demonstrated that even minor variations in surface roughness can lead to the formation of different crystal phases within the polymer film. researchgate.net A critical root-mean-square (RMS) roughness has been identified for pBTTT films; on dielectrics with an RMS roughness greater than 0.5 nm, a significant reduction in molecular order and a corresponding decrease in charge carrier mobility are observed. princeton.edu This suggests a threshold beyond which the polymer domains can no longer conform to the substrate's local curvature. princeton.edu While the molecular-level packing (as seen by X-ray scattering) might appear nearly identical on smooth and rough surfaces, the domain size of the crystalline regions can be strongly dependent on the substrate, which in turn impacts electrical transport. nih.govacs.org

| Substrate Property | Effect on Film Structure | Impact on Performance | Reference(s) |

|---|---|---|---|

| Low Surface Energy | Promotes formation of large, well-oriented crystalline domains. | High charge carrier mobility. | princeton.edu |

| Smooth Surface (RMS roughness < 0.5 nm) | Allows for high degree of molecular order and large domain sizes. | Enhanced charge transport. | princeton.edunih.govacs.org |

| Rough Surface (RMS roughness > 0.5 nm) | Induces disorder, formation of multiple crystalline phases, and smaller domains. | Significant reduction in charge carrier mobility. | princeton.eduresearchgate.net |

| Film-Substrate Interface | Region of highest molecular organization due to slow solvent evaporation. | Crucial for charge injection and transport. | rsc.org |

Computational Studies of Molecular Packing

Modeling Intermolecular Interactions and Crystal Packing

Computational modeling provides indispensable insights into the fundamental forces governing the crystal packing of thiophene-based oligomers. High-level quantum chemical approaches are used to describe and quantify the intermolecular interactions that dictate the supramolecular architecture. nih.gov

For stacked configurations of thiophene-cored systems, modeling has shown that van der Waals dispersion forces are the dominant factor in the binding and stabilization of dimers. nih.gov Methods such as density-functional theory (DFT) and the coupled cluster method with singles, doubles, and perturbative triples [CCSD(T)] are employed to reliably quantify the strength of this intermolecular binding. nih.gov Symmetry-adapted perturbation theory (SAPT) analysis further confirms that the dispersion energy contribution is significantly larger than the electrostatic contribution in stabilizing thiophene-based dimers. nih.gov

Prediction of Molecular Conformations and Alkyl Chain Effects

Theoretical modeling is instrumental in predicting the preferred molecular conformations of thiophene-based molecules and understanding how structural modifications, such as the length of alkyl side chains, influence their solid-state arrangement. The conformation of the thiophene backbone—whether it is planar or twisted—and the packing of the side chains are critical determinants of the material's electronic properties.

The length of alkyl chains on thiophene-based polymers is a key factor in determining molecular conformation and temperature-dependent transitions. nih.govacs.org Computational studies complement experimental findings, showing that short alkyl chains can lead to a twisted backbone and promote a crowded, interdigitated packing structure. nih.govacs.org In contrast, long alkyl chains can act as physical spacers that disrupt this crowded interdigitation. nih.govacs.org This allows the thiophene backbone to achieve a more planar conformation upon thermal treatment, which is generally favorable for charge transport. nih.govacs.org

Molecular modeling can also predict how the introduction of different substituents affects molecular geometry. For instance, introducing bulky or highly polar groups like fluorine can destroy the coplanarity of the molecule and increase the intermolecular distance, which hinders close packing. mdpi.com The dihedral angles between the thiophene rings and other aromatic units within the molecule are key parameters derived from these models, indicating the degree of planarity. nih.govmdpi.com These computational predictions help to explain experimentally observed behaviors and provide a rational basis for designing new molecules with desired packing characteristics and electronic properties. nih.govnih.gov

Advanced Research Applications and Device Physics of 2,5 Bis 5 Hexylthiophen 2 Yl Thiophene in Organic Electronics

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of modern flexible and printed electronics. The performance of these devices is intrinsically linked to the properties of the organic semiconductor used as the active layer. 2,5-bis(5-hexylthiophen-2-yl)thiophene and its derivatives have been investigated for their potential in this domain, exhibiting characteristics that are essential for high-performance OFETs.

Performance Metrics and Transistor Characteristics

The efficacy of an OFET is quantified by several key performance metrics, including charge carrier mobility (μ), the current on/off ratio (Ion/Ioff), and the threshold voltage (Vth). While specific data for this compound is not extensively documented in dedicated studies, research on structurally similar oligothiophenes and their derivatives provides valuable insights into its expected performance. For instance, novel semiconductors based on thiophene-anthracene oligomers have demonstrated field-effect mobilities as high as 0.50 cm²/Vs and on/off ratios greater than 107. nih.govpkusz.edu.cn These values are indicative of the high potential of thiophene-based materials in OFET applications.

The charge transport properties of such materials are highly dependent on the molecular ordering and crystallinity within the thin film. The hexyl side chains in this compound play a crucial role in enhancing solubility and influencing the self-assembly of the molecules, which in turn affects the charge carrier mobility.

| Performance Metric | Typical Range for Thiophene-Based Oligomers | Significance |

| Hole Mobility (μ) | 10-3 - 1 cm²/Vs | Indicates the speed at which charge carriers move through the material. |

| Current On/Off Ratio (Ion/Ioff) | > 105 | Represents the switching capability of the transistor. |

| Threshold Voltage (Vth) | 0 to -20 V | The gate voltage required to turn the transistor "on". |

This table presents typical performance ranges for solution-processed OFETs based on thiophene (B33073) oligomers, which are structurally related to this compound.

Solution-Processability for Printable Electronics

A significant advantage of this compound is its solubility in common organic solvents, a direct consequence of the attached hexyl groups. This solubility is a critical enabler for solution-based processing techniques such as spin-coating, inkjet printing, and roll-to-roll coating. These methods are foundational to the development of low-cost, large-area, and flexible electronics. The ability to deposit uniform, high-quality semiconductor films from solution is a key step towards the commercialization of printable electronics. Research on related soluble small-molecule semiconductors has demonstrated the feasibility of fabricating high-performance OFETs using such techniques. rsc.org

Substrate Engineering for Enhanced Device Performance

The interface between the organic semiconductor and the dielectric substrate is a critical determinant of OFET performance. Surface treatments and substrate engineering techniques are often employed to improve the molecular ordering of the semiconductor film, leading to enhanced charge transport. A common approach involves the use of self-assembled monolayers (SAMs), such as octadecyltrichlorosilane (B89594) (OTS), to modify the surface of the dielectric, typically silicon dioxide (SiO₂).

Studies on the polymer analogue, poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), have shown that treatment of the SiO₂ surface with alkyltrichlorosilanes can dramatically improve the field-effect mobility from less than 0.005 cm²/Vs on bare SiO₂ to between 0.2 and 0.5 cm²/Vs on treated surfaces. acs.org This enhancement is attributed to the improved crystallinity and orientation of the polymer chains on the hydrophobic, SAM-treated surface. nih.govmdpi.com Similar improvements are anticipated for OFETs based on this compound, where the engineered substrate can promote a more ordered packing of the small molecules, thereby facilitating more efficient charge transport. mdpi.com

Organic Photovoltaics (OPVs) and Solar Cells

Organic photovoltaics represent a promising technology for renewable energy, offering the potential for lightweight, flexible, and cost-effective solar cells. The active layer in many OPVs is a bulk heterojunction (BHJ), a blend of an electron-donating and an electron-accepting material. Thiophene-based compounds, including this compound and its polymeric counterparts, are frequently utilized as the electron donor component.

Role as Electron Donor in Bulk Heterojunction (BHJ) Cells

In a BHJ solar cell, the electron donor is responsible for absorbing photons and generating excitons (bound electron-hole pairs). For efficient device operation, the donor material must have appropriate energy levels to facilitate charge transfer to the electron acceptor, which is often a fullerene derivative like PCBM ( stanford.edustanford.edu-phenyl-C₆₁-butyric acid methyl ester).

The polymer poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT), which shares a similar conjugated backbone with this compound, has been successfully employed as an electron donor in BHJ solar cells. heeneygroup.comrsc.orgstanford.edu In these devices, pBTTT acts as the light-absorbing and hole-transporting material. stanford.edu A study on pBTTT:PCBM solar cells reported a power conversion efficiency (PCE) of 2.3%. stanford.edu The performance of such solar cells is highly dependent on the blend ratio of the donor and acceptor materials, as well as the morphology of the active layer. stanford.edu

| Photovoltaic Parameter | Reported Value for pBTTT:PC₇₁BM Device | Description |

| Power Conversion Efficiency (PCE) | 2.3% | The overall efficiency of converting light to electrical power. |

| Open-Circuit Voltage (Voc) | 0.525 V | The maximum voltage from the solar cell at zero current. |

| Short-Circuit Current Density (Jsc) | 9.37 mA/cm² | The maximum current from the solar cell at zero voltage. |

| Fill Factor (FF) | 0.48 | A measure of the "squareness" of the J-V curve. |

This table presents the performance of a bulk heterojunction solar cell using a polymer derivative, pBTTT, as the electron donor. These values provide an indication of the potential of this compound in similar applications. stanford.edu

Charge Generation and Dissociation at Interfaces

The fundamental process of converting light into electricity in an OPV begins with the absorption of a photon by the donor material, leading to the creation of an exciton (B1674681). For charge generation to occur, this exciton must diffuse to the interface between the donor and acceptor materials. At this interface, if the energy level offset is sufficient, the exciton will dissociate into a free electron and a free hole. The electron is transferred to the acceptor, while the hole remains on the donor.

Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Transistors (OLETs)

The unique electronic and optical properties of conjugated thiophene derivatives have positioned them as promising materials for a variety of applications in organic electronics. Among these, their use in light-emitting devices has garnered significant attention.

Emitter Properties and Electroluminescence